molecular formula C12H23BO4 B13455951 Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B13455951
M. Wt: 242.12 g/mol
InChI Key: HQTZZWRHPXHELJ-UHFFFAOYSA-N
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Description

Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C12H23BO4. It is a boronic ester, which is a class of compounds that contain a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through the copper-catalyzed addition of diboron reagents to α,β-acetylenic esters. The general procedure involves the use of CuCl, NaOt-Bu, and a Xantphos ligand in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, followed by the addition of bis(pinacolato)diboron and the α,β-acetylenic ester compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes and reagents as described in laboratory settings. The scalability of these reactions allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in the addition of diboron reagents to α,β-acetylenic esters.

    THF (Tetrahydrofuran): Common solvent used in these reactions.

    Bis(pinacolato)diboron: A diboron reagent used in the synthesis of the compound.

Major Products Formed

Scientific Research Applications

Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds .

Comparison with Similar Compounds

Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be compared with other similar boronic esters, such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility and reactivity make it a valuable reagent in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C12H23BO4

Molecular Weight

242.12 g/mol

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

InChI

InChI=1S/C12H23BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h9H,7-8H2,1-6H3

InChI Key

HQTZZWRHPXHELJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)CC(=O)OCC

Origin of Product

United States

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